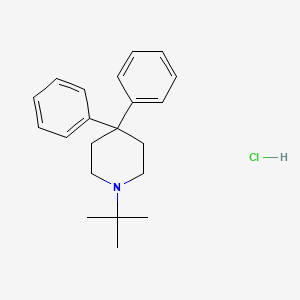
Budipine hydrochloride
概要
説明
Budipine hydrochloride is an antiparkinsonian medication that has garnered attention for its unique mechanism of action. Unlike traditional Parkinson’s disease medications, this compound offers a multifaceted approach to managing the symptoms of this neurodegenerative disorder . It is marketed under the brand name Parkinsan and is primarily used for the treatment of Parkinson’s disease .
準備方法
Budipine hydrochloride can be synthesized from 1-tert-butyl-4-piperidone by treatment with benzene in the presence of triflic acid. This method enables a 99% yield of the product . The synthetic route involves the following steps:
Starting Material: 1-tert-butyl-4-piperidone.
Reaction: Treatment with benzene in the presence of triflic acid.
Product: this compound with a high yield.
化学反応の分析
Budipine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Parkinson's Disease Management
-
Enhancement of Dopaminergic Therapy :
- In a multicenter, double-blind, placebo-controlled trial involving 99 patients with idiopathic Parkinson's disease, budipine was administered at a dose of 20 mg three times daily. The results indicated a significant reduction in the Columbia University Rating Scale (CURS) score compared to placebo (median CURS score decreased from 15.0 to 4.3) . This suggests that budipine provides substantial additional therapeutic benefits when added to a stable dopaminergic regimen.
- Symptom-Specific Improvements :
- Long-term Benefits :
Adverse Effects and Considerations
While budipine is generally well-tolerated, some adverse effects have been noted. Common side effects include dizziness, dry mouth, loss of appetite, nervousness, and visual disturbances . Importantly, monitoring for potential cardiac effects is necessary due to its classification as an hERG blocker, which can lead to long QT syndrome .
Table 1: Summary of Clinical Studies on Budipine Hydrochloride
作用機序
Budipine hydrochloride operates through several distinct pathways:
NMDA Receptor Antagonism: Acts as a non-competitive NMDA receptor antagonist, reducing excitotoxicity and providing neuroprotective benefits.
Dopamine Release: Increases the release of dopamine in the striatum by modulating presynaptic dopaminergic neurons.
Dopamine Reuptake Inhibition: Inhibits the reuptake of dopamine, ensuring its prolonged action in the synaptic cleft.
Anticholinergic Properties: Inhibits acetylcholine activity, helping to restore the balance between dopamine and acetylcholine in the brain.
Modulation of Other Neurotransmitter Systems: Affects serotonergic and adrenergic pathways, contributing to a broad-spectrum therapeutic profile.
類似化合物との比較
Budipine hydrochloride is unique compared to other antiparkinsonian drugs due to its multifaceted mechanism of action. Similar compounds include:
Amantadine: Another NMDA receptor antagonist used in Parkinson’s disease treatment, but with a different pharmacological profile.
This compound stands out due to its ability to modulate multiple neurotransmitter systems and provide neuroprotective benefits, making it a valuable addition to Parkinson’s disease treatment regimens .
特性
CAS番号 |
63661-61-0 |
|---|---|
分子式 |
C21H28ClN |
分子量 |
329.9 g/mol |
IUPAC名 |
1-tert-butyl-4,4-diphenylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C21H27N.ClH/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H |
InChIキー |
USUUKNCFNKZGEY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
正規SMILES |
CC(C)(C)[NH+]1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
外観 |
Solid powder |
Key on ui other cas no. |
63661-61-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
57982-78-2 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4,4-diphenyl-1-tert-butylpiperidine hydrochloride budipine budipine hydrochloride Parkinsan |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















